molecular formula C6H4N2O2S2 B14402906 2,1,3-Benzothiadiazole-4-sulfinic acid CAS No. 89324-21-0

2,1,3-Benzothiadiazole-4-sulfinic acid

Cat. No.: B14402906
CAS No.: 89324-21-0
M. Wt: 200.2 g/mol
InChI Key: DMPKQVVPTCQGKV-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazole-4-sulfinic acid is a heterocyclic compound featuring a benzothiadiazole core fused with a sulfinic acid (–SO₂H) group at the 4-position. The benzothiadiazole moiety is characterized by a six-membered aromatic ring containing two nitrogen atoms and one sulfur atom, conferring unique electronic and steric properties.

Properties

CAS No.

89324-21-0

Molecular Formula

C6H4N2O2S2

Molecular Weight

200.2 g/mol

IUPAC Name

2,1,3-benzothiadiazole-4-sulfinic acid

InChI

InChI=1S/C6H4N2O2S2/c9-12(10)5-3-1-2-4-6(5)8-11-7-4/h1-3H,(H,9,10)

InChI Key

DMPKQVVPTCQGKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,1,3-Benzothiadiazole-4-sulfinic acid can be synthesized through several methods. One common approach involves the reaction of 2,1,3-benzothiadiazole with sulfinic acid derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize by-products, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,1,3-Benzothiadiazole-4-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce thiol derivatives .

Scientific Research Applications

2,1,3-Benzothiadiazole-4-sulfinic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,1,3-benzothiadiazole-4-sulfinic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes to cellular processes and pathways, contributing to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,1,3-Benzothiadiazole-4-sulfinic acid with structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and applications.

Structural Analogues

2.1.1 2-(2,1,3-Benzothiadiazole-4-sulfonamido)-4-(methylsulfanyl)butanoic acid (CAS 1396962-41-6)
  • Structure : Features a sulfonamido (–SO₂NH–) linkage and a methylsulfanyl (–SC₃H₇) side chain.
  • Molecular Formula : C₁₁H₁₃N₃O₄S₃.
  • Key Properties: Higher molecular weight (347.43 g/mol) due to the butanoic acid chain and sulfur-rich substituents. Likely exhibits enhanced solubility in polar solvents compared to the parent sulfinic acid .
  • Applications: Potential use in peptide mimetics or enzyme inhibitors due to the carboxylic acid and sulfonamido groups .
2.1.2 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)pyrrolidine-2-carboxylic acid (CAS 329271-68-3)
  • Structure : Incorporates a sulfonyl (–SO₂–) bridge linking the benzothiadiazole core to a pyrrolidine-carboxylic acid moiety.
  • Molecular Formula : C₁₁H₁₁N₃O₄S₂.
  • Lower solubility in water compared to sulfinic acid derivatives due to the hydrophobic pyrrolidine group .
  • Applications : Investigated in drug discovery for its hybrid heterocyclic-sulfonyl pharmacophore .
2.1.3 7-Amino-2,1,3-Benzothiadiazole-4-sulfonic acid (CAS 873066-17-2)
  • Structure: Substituted with an amino (–NH₂) group at the 7-position and a sulfonic acid (–SO₃H) group at the 4-position.
  • Molecular Formula : C₆H₅N₃O₂S₂.
  • Key Properties: Enhanced acidity (pKa ~1–2 for sulfonic acid) and water solubility compared to sulfinic acid derivatives. The amino group enables further functionalization via diazotization or amidation .
  • Applications : Used as a fluorescent probe or in polymer synthesis due to its electron-deficient aromatic system .

Functional Analogues

2.2.1 Benzoic acid, 3-(aminosulfonyl)-5-(butylamino)-4-(4-hydroxyphenoxy) (CAS 94610-14-7)
  • Structure: Combines a sulfamoyl (–SO₂NH₂) group and a butylamino side chain on a benzoic acid scaffold.
  • Molecular Formula : C₁₇H₂₁N₃O₅S.
  • Key Properties : Exhibits dual hydrogen-bonding capacity (sulfamoyl and hydroxyl groups), making it suitable for targeting enzymes like carbonic anhydrase. Differs from benzothiadiazole derivatives in lacking the heterocyclic core .
  • Applications : Explored in anticancer and antimicrobial agents .
2.2.2 3-{[4-(Benzyloxy)phenyl]sulfamoyl}benzoic acid (CAS 380193-68-0)
  • Structure : Contains a sulfamoyl (–SO₂NH–) linkage and a benzyloxy (–OCH₂C₆H₅) substituent.
  • Molecular Formula: C₂₀H₁₇NO₅S.
  • Key Properties : High lipophilicity due to the benzyloxy group, favoring membrane permeability. Less reactive than sulfinic acid derivatives due to the absence of a labile –SO₂H group .
  • Applications : Intermediate in the synthesis of kinase inhibitors .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound Not explicitly provided C₆H₄N₂O₂S₂ ~208.23 (estimated) Benzothiadiazole, sulfinic acid Organic synthesis, materials science
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-4-(methylsulfanyl)butanoic acid 1396962-41-6 C₁₁H₁₃N₃O₄S₃ 347.43 Sulfonamido, methylsulfanyl Peptide mimetics, enzyme inhibitors
1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)pyrrolidine-2-carboxylic acid 329271-68-3 C₁₁H₁₁N₃O₄S₂ 313.36 Sulfonyl, pyrrolidine-carboxylic acid Drug discovery
7-Amino-2,1,3-Benzothiadiazole-4-sulfonic acid 873066-17-2 C₆H₅N₃O₂S₂ 223.25 Amino, sulfonic acid Fluorescent probes, polymers
Benzoic acid, 3-(aminosulfonyl)-5-(butylamino)-4-(4-hydroxyphenoxy) 94610-14-7 C₁₇H₂₁N₃O₅S 379.43 Sulfamoyl, butylamino Anticancer agents
3-{[4-(Benzyloxy)phenyl]sulfamoyl}benzoic acid 380193-68-0 C₂₀H₁₇NO₅S 383.42 Sulfamoyl, benzyloxy Kinase inhibitors

Key Research Findings

  • Reactivity : Sulfinic acid derivatives are more nucleophilic than sulfonamides or sulfonic acids, enabling reactions with electrophiles like alkyl halides or carbonyl compounds .
  • Biological Activity : Sulfonamido-benzothiadiazole derivatives exhibit higher target selectivity in enzyme inhibition compared to benzoic acid analogues, likely due to the electron-deficient benzothiadiazole core .
  • Solubility : Sulfonic acid derivatives (e.g., CAS 873066-17-2) outperform sulfinic acid analogues in aqueous solubility, critical for pharmaceutical formulations .

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